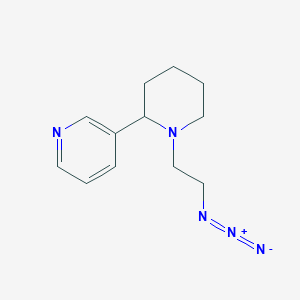

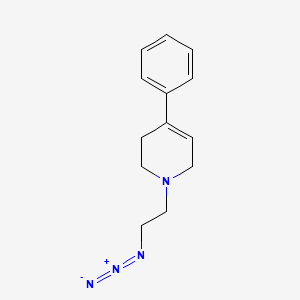

![molecular formula C10H17N3O2 B1479091 5-(2-aminoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2098048-63-4](/img/structure/B1479091.png)

5-(2-aminoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

説明

Pyrrole is a biologically active scaffold known for its diverse range of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole-containing analogs are considered a potential source of biologically active compounds and can be found in many natural products .

Synthesis Analysis

Pyrrole synthesis involves various methods. One common method is the Paal-Knorr pyrrole condensation, which allows the synthesis of N-substituted pyrroles under mild conditions . Another method involves the metal-catalyzed conversion of primary diols and amines to pyrroles . A Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles .Molecular Structure Analysis

Pyrrole is an aromatic heterocycle, which means it has a ring structure with alternating single and double bonds. This structure allows for the formation of conjugated six-pi-electron systems .Chemical Reactions Analysis

Pyrrole can undergo a variety of chemical reactions. For instance, it can react with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . It can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .科学的研究の応用

Organic Synthesis

One significant application lies in organic synthesis, where derivatives of the core structure have been utilized in novel condensation reactions. For instance, a study demonstrates the efficient synthesis of 3,5-disubstituted- and 3,4,5-trisubstituted-2-(2-pyridyl)pyrroles via the condensation of 2-(aminomethyl)pyridine and 1,3-diones, showcasing the versatility of pyrrole derivatives in regioselective syntheses (Klappa, McNeill, & Rich, 2002).

Electronic and Photovoltaic Materials

Derivatives are also pivotal in the development of electronic materials, such as in the creation of conjugated polyelectrolytes for polymer solar cells. These materials, leveraging the electron-deficient nature of the diketopyrrolopyrrole (DPP) backbone, have shown promising applications as electron transport layers, enhancing power conversion efficiency due to their high conductivity and electron mobility (Hu et al., 2015).

Photophysical Properties

In photophysical applications, symmetrically substituted diketopyrrolopyrrole derivatives have been synthesized under mild conditions. These derivatives demonstrate potential as organic optoelectronic materials due to their varied absorption and emission properties, which can be tuned by the electron donating strength of the substituents (Zhang et al., 2014).

Polymer Chemistry

The compound's framework serves as a building block in polymer chemistry, where it contributes to the synthesis of novel polymer semiconductors. These semiconductors, utilized in organic thin film transistors, exhibit promising charge transport performance, highlighting the role of pyrrolopyrrole derivatives in the advancement of semiconductor technology (Guo, Sun, & Li, 2014).

将来の方向性

Due to the diversity of pyrrole-containing analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . Future research will likely continue to focus on synthesizing new pyrrole-containing compounds and exploring their potential therapeutic applications.

特性

IUPAC Name |

2-(2-aminoethyl)-5-ethyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-2-13-9(14)7-5-12(4-3-11)6-8(7)10(13)15/h7-8H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFBYIWJQYTVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2CN(CC2C1=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

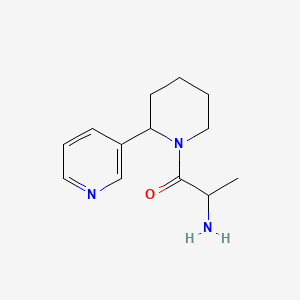

![5-(2-hydroxyethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1479010.png)

![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)pyridin-3-amine](/img/structure/B1479012.png)

![5-(2-aminophenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479013.png)

![5-aminotetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479015.png)

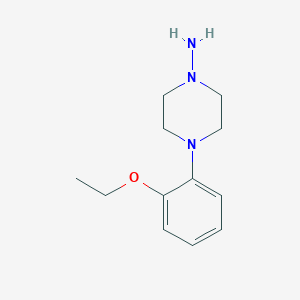

![1-(Piperidin-4-yl)decahydrobenzo[e][1,4]oxazepine](/img/structure/B1479016.png)

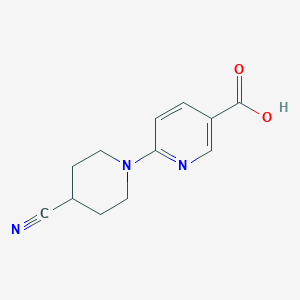

![3-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)-3-oxopropanenitrile](/img/structure/B1479019.png)

![5-(2-hydroxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479020.png)

![4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)aniline](/img/structure/B1479028.png)